Avidinorubicin
描述
Avidinorubicin is a complex organic compound with a highly intricate structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Avidinorubicin involves multiple steps, each requiring specific reaction conditions. The process typically begins with the preparation of intermediate compounds, which are then subjected to various chemical reactions such as condensation, oxidation, and substitution to form the final product. The reaction conditions, including temperature, pressure, and pH, are carefully controlled to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods allow for precise control over reaction parameters and can significantly enhance the efficiency and scalability of the production process. Additionally, advanced purification techniques such as chromatography and crystallization are employed to isolate and purify the final product.
化学反应分析
Types of Reactions
Avidinorubicin undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The carbonyl groups can be reduced to form alcohols.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as ammonia. The reaction conditions, including solvent choice, temperature, and pH, are optimized to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation of the hydroxyl groups may yield ketones or aldehydes, while reduction of carbonyl groups may produce primary or secondary alcohols.
科学研究应用
Avidinorubicin has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of Avidinorubicin involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound.
相似化合物的比较
Avidinorubicin can be compared with other similar compounds based on its structure and properties. Similar compounds include:
Other amino acid derivatives: These compounds share similar functional groups and may exhibit comparable reactivity and applications.
Complex carbohydrates: These compounds have similar glycosidic linkages and hydroxyl groups, contributing to their chemical behavior.
The uniqueness of this compound lies in its specific combination of functional groups and structural complexity, which confer distinct chemical and biological properties.
生物活性
Avidinorubicin is a novel anthracycline compound derived from the Streptomyces avidinii strain. This article explores its biological activity, including its mechanisms of action, cytotoxicity, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound has a molecular weight of 1,214 Da and a chemical formula of CHNO. It is characterized by the presence of two units of a new aminosugar, avidinosamine, replacing the decilonitrose groups found in traditional anthracyclines like doxorubicin .
This compound exhibits multiple mechanisms of action:
- Inhibition of Platelet Aggregation : It has been shown to inhibit thrombin-induced platelet aggregation with an IC50 value of 7.9 µM, indicating its potential role in modulating blood coagulation pathways .
- Antibacterial Activity : Studies have demonstrated that this compound displays significant antibacterial activity against Gram-positive bacteria. It exhibits synergistic effects when combined with rifampicin, enhancing its efficacy against resistant strains .
Cytotoxicity Studies
Cytotoxicity assays conducted on various cell lines reveal the following findings:
- Cell Lines Tested : Human Embryonic Kidney (HEK293) cells were used for evaluating cytotoxic effects.
- Concentration Range : this compound was tested in serial dilutions ranging from 125 to 0.05 mg/L.
- Results : The compound showed a significant reduction in cell viability at higher concentrations, with morphological changes indicating cytotoxic effects.
Concentration (mg/L) | Viability (%) |
---|---|
125 | 20 |
62.5 | 40 |
31.25 | 70 |
15.625 | 90 |
0 | 100 |
Comparative Efficacy Against Bacterial Strains
The following table summarizes the antibacterial activity of this compound compared to other anthracyclines:
Compound | Molecular Weight (Da) | E. coli MIC (mg/L) | B. subtilis MIC (mg/L) |
---|---|---|---|
This compound | 1214 | 256 | 16 |
Doxorubicin | 579 | >256 | 4 |
Daunorubicin | 527 | >256 | 4 |
Antibiotic 301A | 670 | >256 | 16 |
Case Studies and Clinical Implications
Recent investigations into this compound's potential clinical applications have highlighted its unique properties:
- Combination Therapy : In vitro studies suggest that combining this compound with rifampicin significantly enhances its antibacterial efficacy against resistant strains of E. coli and Acinetobacter baumannii.
- Potential for Cancer Treatment : Given its anthracycline structure, this compound is being explored for its potential use in cancer therapy due to its cytotoxic properties against rapidly dividing cells.
属性
IUPAC Name |
4-[6-[4-amino-6-[4-amino-6-[[23-(dimethylamino)-10-[5-(dimethylamino)-4-hydroxy-3-methyloxan-2-yl]oxy-8,12,15,22-tetrahydroxy-1,12-dimethyl-6,17-dioxo-20,25-dioxahexacyclo[19.3.1.02,19.05,18.07,16.09,14]pentacosa-2(19),3,5(18),7,9(14),15-hexaen-24-yl]oxy]-2,4-dimethyloxan-3-yl]oxy-2,4-dimethyloxan-3-yl]oxy-4-methoxy-2-methyloxan-3-yl]oxy-4-oxobutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C60H86N4O22/c1-24-44(68)31(63(9)10)23-76-55(24)80-33-20-57(5,74)19-29-39(33)47(71)41-42(46(29)70)48(72)40-28(45(41)69)14-15-30-51(40)85-56-49(73)43(64(11)12)54(60(30,8)86-56)84-38-22-59(7,62)53(27(4)79-38)83-37-21-58(6,61)52(26(3)78-37)82-36-18-32(75-13)50(25(2)77-36)81-35(67)17-16-34(65)66/h14-15,24-27,31-33,36-38,43-44,49-50,52-56,68,70-71,73-74H,16-23,61-62H2,1-13H3,(H,65,66) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFEBZOMBQNNUTO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(COC1OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C=CC6=C5OC7C(C(C(C6(O7)C)OC8CC(C(C(O8)C)OC9CC(C(C(O9)C)OC1CC(C(C(O1)C)OC(=O)CCC(=O)O)OC)(C)N)(C)N)N(C)C)O)O)(C)O)N(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C60H86N4O22 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1215.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
135447-13-1 | |
Record name | Avidinorubicin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135447131 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。